Tritriacontane-16,18-dione
Overview
Description
Tritriacontane-16,18-dione is a β-diketone that is tritriacontane with oxo groups at positions 16 and 18 . It has the chemical formula C33H64O2 .
Molecular Structure Analysis
The molecular structure of Tritriacontane-16,18-dione includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 98 bonds. There are 34 non-H bonds, 2 multiple bonds, 30 rotatable bonds, 2 double bonds, and 2 ketone (aliphatic) .Physical And Chemical Properties Analysis
Tritriacontane-16,18-dione has a molecular weight of 492.86006 g/mol . It has a density of 0.9±0.1 g/cm3, a boiling point of 571.4±23.0 °C at 760 mmHg, and a flash point of 208.6±19.6 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 30 freely rotating bonds .Scientific Research Applications
Antioxidant Properties
- Tritriacontane-16,18-dione has been identified as a novel type of antioxidant isolated from leaf wax of Eucalyptus leaves. It demonstrated remarkable antioxidative activity in a water/alcohol system, surpassing α-tocopherol and BHA in effectiveness, although it showed no antioxidative activity in an oil system (Osawa & Namiki, 1981).
Cancer Research
- In a study examining the effects of natural antioxidants including Tritriacontane-16,18-dione on the initiation stage of a rat multi-organ carcinogenesis model, no inhibitory effects on neoplastic lesions were observed (Takaba et al., 1997).
Molecular and Chemical Research
- A study on the structure and biosynthesis of β-diketones in barley spike epicuticular wax identified small amounts of Tritriacontane-16,18-dione. It provided insights into the elongation mechanism of β-diketone carbon chains in plants (Mikkelsen, 1979).
Food Chemistry and Plant Biology
- Research on the composition and morphology of cuticular wax in blueberry fruits found Tritriacontane-16,18-dione as a significant component, revealing its role in the physical and chemical characteristics of fruit surfaces (Chu et al., 2017).
Chemical and Physical Properties
- A study focusing on the phase transitions in crystals of chain molecules, including Tritriacontane (n-C33H68), explored the defect structures and molecular motions in various modifications of this compound, providing insight into its physical and chemical behaviors (Ewen et al., 1980).
properties
IUPAC Name |
tritriacontane-16,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32(34)31-33(35)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKYTXUAKJDVPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H64O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040247 | |
Record name | n-Tritriacontane-16,18-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tritriacontane-16,18-dione | |
CAS RN |
24514-86-1 | |
Record name | 16,18-Tritriacontanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24514-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Tritriacontane-16,18-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024514861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | n-Tritriacontane-16,18-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16,18-TRITRIACONTANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QUF6P7Y9C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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